Theoretical Framework & Proof-of-Concept

S m O | e C U | e Specifications & Pricing

Quizalofop-P mode of action ACCase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Quizalofop-P

CAS No.: 100646-51-3
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Biochemical Mechanism of Action

The following diagram illustrates the core process of how quizalefop-P-ethyl controls susceptible plants.
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The detailed, step-by-step mechanism is as follows:
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e Application and Uptake: Quizalofop-P-ethyl is applied as a foliar spray and is absorbed through the
leaf cuticle [1].

e Metabolic Activation: Once inside the plant, it is systemically translocated. The inactive
"proherbicide” (the ethyl ester) is rapidly converted into its biologically active form, quizalofop-P acid,
primarily through enzymatic cleavage [1] [2].

e Target Binding and Inhibition: The active quizalofop-P acid is transported to meristematic tissues.
There, it binds reversibly and non-competitively to the carboxyl transferase (CT) domain of the
homomeric ACCase enzyme located in the chloroplasts of grass plants [3] [1].

¢ Physiological Effect: By inhibiting ACCase, the herbicide blocks the carboxylation of acetyl-CoA to
malonyl-CoA. This is the first committed step in de novo fatty acid biosynthesis. The subsequent
depletion of lipids and phospholipids essential for building new cell membranes leads to the arrest of
plant growth, meristem necrosis, and ultimately, plant death [3] [4] [5].

Structural Basis of Inhibition and Resistance

The selectivity of quizalofop-P and other "FOP" herbicides stems from fundamental differences in the
ACCase enzyme between plants. Grasses (Poaceae family) possess a homomeric form of ACCase in their
plastids that is highly sensitive to these inhibitors. In contrast, most dicotyledonous plants have a heteromeric

form of ACCase that is naturally insensitive, allowing for the herbicide's selective use in broadleaf crops [3]

[5].

Target-Site Resistance (TSR) Mutations

Repeated use of ACCase inhibitors imposes strong selection pressure, leading to resistant weed populations
via target-site mutations. These are amino acid substitutions in the CT domain of the ACCase gene that

reduce the herbicide's binding affinity.

The table below summarizes key resistance-conferring mutations and their documented cross-resistance

patterns to different herbicide classes [3] [1] [4].

Amino Acid . .
o Cross-Resistance Pattern Reported Species

Substitution

lle-2041-Asn Confers resistance to APPs ("FOPs"), but not to Polypogon fugax [4]

CHDs ("DIMs") or PPZs ("DENSs") [4].
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Amino Acid .
. Cross-Resistance Pattern

Substitution

Asp-2078-Gly Confers cross-resistance to APPs, CHDs, and
PPZs (pinoxaden) [4].

Trp-1999-Ser Confers resistance to fenoxaprop-P-ethyl and
pinoxaden [4].

lle-1781-Leu & Combination confers cross-resistance to APPs,

Asp-2078-Gly CHDs, and PPZs [3].

A2004V (in wheat)  Confers high resistance to quizalofop, but causes
negative cross-resistance (increased sensitivity)
to haloxyfop [1].

Structural and Modeling Insights

Reported Species

Polypogon fugax, Phalaris
brachystachys [3] [4]

Polypogon fugax [4]

Phalaris brachystachys [3]

Wheat (CoAXium system)
[1]

Biochemical and structural studies provide a mechanistic understanding of how these mutations confer

resistance. Research on the A2004V mutation in wheat revealed that the substitution of alanine with the

slightly larger valine residue reduces the volume of the herbicide-binding pocket. This steric hindrance

physically impedes the binding of quizalofop, thereby conferring resistance. Interestingly, this specific

change can enhance the binding of other herbicides like haloxyfop, leading to negative cross-resistance [1].

Experimental Protocols for Mechanism Study

For researchers investigating the action and resistance of ACCase inhibitors, the following methodologies are

foundational.

Whole-Plant Dose-Response Assays

This protocol determines the resistance level (e.g., GRso) of a plant population in vivo.
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¢ Objective: To quantify the resistance level of a putative resistant (R) population compared to a
susceptible (S) standard [4].
e Procedure:
o Plant Material: Grow R and S biotypes under controlled greenhouse conditions.
o Herbicide Treatment: Apply a range of quizalofop-P-ethyl doses to plants at a specific growth
stage (e.g., 3-5 leaf stage).
o Data Collection: After 21-28 days, harvest shoots and measure fresh or dry weight.
o Data Analysis: Fit weight data (as a percentage of the untreated control) to a regression model
(e.g., a log-logistic model) to calculate the GRso (herbicide dose causing 50% growth reduction)
and the Resistance Index (RI) [3] [4].

In Vitro ACCase Enzyme Activity Assay

This protocol measures the direct effect of the herbicide on the ACCase enzyme extracted from plants.

e Objective: To determine the Iso (concentration causing 50% enzyme inhibition) and confirm target-
site resistance [1].
e Procedure:
o Enzyme Extraction: Homogenize fresh leaf tissue from R and S plants in an extraction buffer,
followed by centrifugation to obtain a soluble protein extract [1].
o Enzyme Activity Measurement: The assay measures the incorporation of *14"C-bicarbonate
into an acid-stable product (malonyl-CoA). The reaction mixture includes tissue extract, assay
buffer, ATP, acetyl-CoA, MgClz, and *14*C-NaHCOs [3].
o Herbicide Inhibition: Include the active form (quizalofop-P acid) at a series of concentrations
in the assay.
o Data Analysis: Calculate ACCase activity as nmol malonyl-CoA formed per mg protein per
minute. Fit the data to a regression model to determine the Iso value for the R and S biotypes

[1].

Molecular Analysis for Target-Site Mutations

This protocol identifies specific nucleotide mutations conferring TSR.

¢ Objective: To detect known resistance-endowing mutations in the ACCase gene [4].
e Procedure:
o DNA Extraction: Isolate genomic DNA from leaf tissue.
o PCR Amplification: Amplify a region of the ACCase gene encompassing known mutation sites
(e.g., codons 1781, 1999, 2027, 2041, 2078, 2088, 2096) using specific primers [3] [4].
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o Mutation Detection:
= Sequencing: Directly sequence the PCR products and align them with reference
sequences from susceptible biotypes to identify amino acid substitutions [3] [4].
= dCAPS Assay: For high-throughput screening, a derived Cleaved Amplified Polymorphic
Sequence (dCAPS) protocol can be developed. This method uses specially designed
primers and restriction enzymes to distinguish between mutant and wild-type alleles [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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